![molecular formula C19H21N3O4 B3538986 2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3538986.png)
2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide
Übersicht
Beschreibung
2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in 1992 by a pharmaceutical company called GlaxoSmithKline.
Wirkmechanismus
2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide 501516 acts as a PPARδ agonist, which activates the PPARδ receptor. This receptor is involved in the regulation of various metabolic processes such as lipid metabolism, glucose homeostasis, and energy expenditure. Activation of this receptor leads to an increase in the expression of genes involved in these processes, resulting in beneficial effects on the body.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid oxidation, decrease triglyceride levels, and increase HDL cholesterol levels. It has also been shown to improve glucose tolerance and insulin sensitivity. In addition, it has been shown to increase endurance and exercise performance.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide 501516 has several advantages for lab experiments. It is a selective PPARδ agonist, which means that it specifically targets this receptor and does not affect other receptors. This makes it a useful tool for studying the effects of PPARδ activation on various metabolic processes. However, it is important to note that the effects of 2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide 501516 may vary depending on the experimental conditions and the cell or tissue type being studied.
Zukünftige Richtungen
For the study of 2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide 501516 include the development of new PPARδ agonists, investigation of its long-term effects and potential risks, and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide 501516 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and skeletal muscle function. It has also been studied for its potential use in the treatment of various diseases such as obesity, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(4-nitrophenoxy)-N-(2-piperidin-1-ylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(14-26-16-10-8-15(9-11-16)22(24)25)20-17-6-2-3-7-18(17)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPAHIGOVCCSQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-[2-(piperidin-1-yl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.